molecular formula C7H4FN B583211 4-Fluorobenzonitrile-d4 CAS No. 1080497-29-5

4-Fluorobenzonitrile-d4

Cat. No. B583211
CAS RN: 1080497-29-5
M. Wt: 125.139
InChI Key: AEKVBBNGWBBYLL-RHQRLBAQSA-N
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Description

4-Fluorobenzonitrile-d4 is the deuterium-labeled version of 4-Fluorobenzonitrile . It is a member of benzenes and a nitrile . It is used as a chemical intermediate, solvent for perfumes and pharmaceuticals, stabilizer for chlorinated solvents, HPLC analysis, catalyst, and component of transition-metal complex catalysts .


Synthesis Analysis

4-Fluorobenzonitrile is synthesized using 4-Fluorobenzyl alcohol as raw material by chemical reaction . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of 4-Fluorobenzonitrile-d4 is C7D4FN . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Fluorobenzonitrile undergoes metal-mediated coupling to yield an eight-membered thorium (IV) tetraazamacrocycle . It also undergoes condensation with diphenylamine to yield monomer 4-cyanotriphenylamine .


Physical And Chemical Properties Analysis

4-Fluorobenzonitrile is a white crystalline low melting solid . The boiling point is 188 °C/750 mmHg, and the melting point is 32-34 °C .

Scientific Research Applications

Chemical Intermediate

4-Fluorobenzonitrile-d4 can be used as a chemical intermediate in the synthesis of other compounds . This means it can be used in the production of various chemicals in industries such as pharmaceuticals, agrochemicals, and materials science.

Solvent for Perfumes and Pharmaceuticals

This compound can be used as a solvent in the perfume and pharmaceutical industries . As a solvent, it can help dissolve other substances without chemically changing them.

Stabilizer for Chlorinated Solvents

4-Fluorobenzonitrile-d4 can act as a stabilizer for chlorinated solvents . This means it can prevent the degradation or decomposition of these solvents, thereby enhancing their effectiveness and shelf life.

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be used in HPLC analysis . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. 4-Fluorobenzonitrile-d4 can be used as a standard or a solvent in this process.

Catalyst

4-Fluorobenzonitrile-d4 can serve as a catalyst in certain chemical reactions . As a catalyst, it can speed up the reaction rate by providing an alternative reaction pathway with a lower activation energy.

Component of Transition-Metal Complex Catalysts

This compound can be a component of transition-metal complex catalysts . These catalysts are widely used in industrial processes, including the production of polymers, pharmaceuticals, and fine chemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, very toxic in contact with skin, and irritating to eyes, respiratory system, and skin .

Future Directions

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 4-Fluorobenzonitrile-d4 and other deuterated compounds may have significant roles in future drug development processes.

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKVBBNGWBBYLL-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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